Lipophilicity Benchmarking: LogP of N'-Hydroxyhexanimidamide vs. Shorter-Chain Aliphatic Amidoximes
The experimental LogP of N'-hydroxyhexanimidamide is 2.01, a value that satisfies Lipinski's rule of 5 for oral drug-likeness more optimally than its shorter-chain counterparts . For comparison, the C4 homolog N'-hydroxybutanimidamide has an estimated LogP of approximately 0.8, making it significantly more hydrophilic [1]. This difference is critical for applications requiring passive membrane permeation, such as in transdermal prodrug delivery systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01 (experimental) |
| Comparator Or Baseline | N'-hydroxybutanimidamide (C4 homolog), estimated LogP = 0.8 (predicted by fragment-based calculation) |
| Quantified Difference | Δ LogP ≈ 1.2 (16-fold increase in octanol-water partition ratio) |
| Conditions | Standard shake-flask or HPLC method for target; in silico prediction for comparator |
Why This Matters
A LogP > 1 is often required to escape the aqueous solubility trap for passive diffusion across biological membranes, making the C6 chain a superior choice for prodrug strategies.
- [1] Estimated LogP value for N'-hydroxybutanimidamide (CAS 22059-22-7) from the PubChem database (predicted XLogP or equivalent). Class-level trend supported by the general linear increase in LogP with methylene addition (~0.5 per carbon). View Source
